molecular formula C16H20F4N2O3 B11475781 Ethyl 3,3,3-trifluoro-2-[2-(2-fluorophenyl)ethylamino]-2-(propanoylamino)propanoate

Ethyl 3,3,3-trifluoro-2-[2-(2-fluorophenyl)ethylamino]-2-(propanoylamino)propanoate

Cat. No.: B11475781
M. Wt: 364.33 g/mol
InChI Key: YCWVINZVODUOPD-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-{[2-(2-FLUOROPHENYL)ETHYL]AMINO}-2-PROPANAMIDOPROPANOATE is a complex organic compound that features both fluorinated and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-{[2-(2-FLUOROPHENYL)ETHYL]AMINO}-2-PROPANAMIDOPROPANOATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 3,3,3-trifluoropyruvate with 2-(2-fluorophenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at a temperature range of 40-50°C .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of strong-acid cation exchange resins as catalysts can enhance the efficiency of the reaction . Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-{[2-(2-FLUOROPHENYL)ETHYL]AMINO}-2-PROPANAMIDOPROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-{[2-(2-FLUOROPHENYL)ETHYL]AMINO}-2-PROPANAMIDOPROPANOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-{[2-(2-FLUOROPHENYL)ETHYL]AMINO}-2-PROPANAMIDOPROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-{[2-(2-FLUOROPHENYL)ETHYL]AMINO}-2-PROPANAMIDOPROPANOATE is unique due to its combination of fluorinated and amino functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H20F4N2O3

Molecular Weight

364.33 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[2-(2-fluorophenyl)ethylamino]-2-(propanoylamino)propanoate

InChI

InChI=1S/C16H20F4N2O3/c1-3-13(23)22-15(16(18,19)20,14(24)25-4-2)21-10-9-11-7-5-6-8-12(11)17/h5-8,21H,3-4,9-10H2,1-2H3,(H,22,23)

InChI Key

YCWVINZVODUOPD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NCCC1=CC=CC=C1F

Origin of Product

United States

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